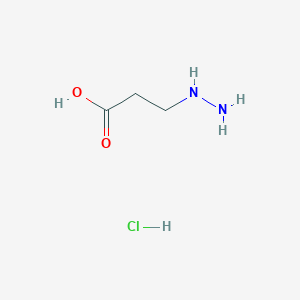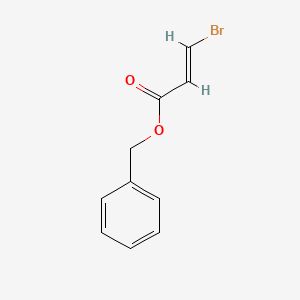![molecular formula C7H14ClNO B12822018 (3-Methoxybicyclo[1.1.1]pentan-1-yl)methanamine hydrochloride CAS No. 2231675-05-9](/img/structure/B12822018.png)
(3-Methoxybicyclo[1.1.1]pentan-1-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methoxybicyclo[1.1.1]pentan-1-yl)methanamine hydrochloride is a chemical compound with the molecular formula C7H14ClNO. It is a derivative of bicyclo[1.1.1]pentane, a structure known for its unique three-dimensional shape and rigidity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxybicyclo[1.1.1]pentan-1-yl)methanamine hydrochloride typically involves the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a continuous flow process to generate [1.1.1]propellane, which is then derivatized into various bicyclo[1.1.1]pentane species.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic routes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(3-Methoxybicyclo[1.1.1]pentan-1-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2) are used for O-alkylation.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
(3-Methoxybicyclo[1.1.1]pentan-1-yl)methanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of (3-Methoxybicyclo[1.1.1]pentan-1-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The bicyclo[1.1.1]pentane core provides a rigid framework that can enhance binding affinity to target proteins or enzymes. The methoxy and amine groups can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
(3-Methylbicyclo[1.1.1]pentan-1-yl)methanamine hydrochloride: Similar structure but with a methyl group instead of a methoxy group.
3-Methoxybicyclo[1.1.1]pentan-1-amine hydrochloride: Similar structure but without the methanamine group.
N-(3-(2-(4-Chlorophenoxy)acetamido)bicyclo[1.1.1]pentan-1-yl)-2-cyclobutane-1-carboxamide: A more complex derivative with additional functional groups.
Uniqueness
(3-Methoxybicyclo[1.1.1]pentan-1-yl)methanamine hydrochloride is unique due to its combination of the bicyclo[1.1.1]pentane core with both methoxy and methanamine groups. This combination provides a balance of rigidity and functional group diversity, making it a versatile compound for various applications.
Properties
CAS No. |
2231675-05-9 |
|---|---|
Molecular Formula |
C7H14ClNO |
Molecular Weight |
163.64 g/mol |
IUPAC Name |
(3-methoxy-1-bicyclo[1.1.1]pentanyl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c1-9-7-2-6(3-7,4-7)5-8;/h2-5,8H2,1H3;1H |
InChI Key |
OLXSLEJTPMWKBM-UHFFFAOYSA-N |
Canonical SMILES |
COC12CC(C1)(C2)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,4S,6R)-2-Azabicyclo[2.2.1]heptan-6-ol](/img/structure/B12821939.png)
![tert-Butyl (6-azaspiro[2.5]octan-1-ylmethyl)carbamate](/img/structure/B12821940.png)
![5,6,7,8-Tetrahydrobenzothiopheno[2,3-d]pyrimidine-2,4-diamine](/img/structure/B12821945.png)
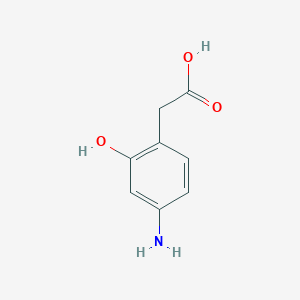
![2-(2-Methylbutyl)-1h-benzo[d]imidazole](/img/structure/B12821959.png)

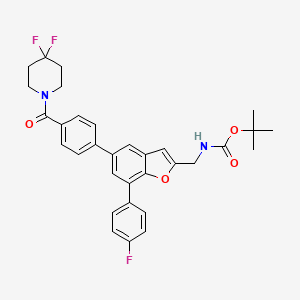
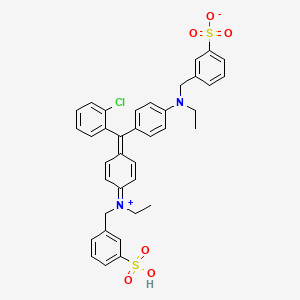
![cis-2-[2-(4-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B12821984.png)
![3-Bromo-5-(ethylsulfonyl)-6-(3-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine](/img/structure/B12821986.png)
![Secoergosta-5,7,10(19),22-tetraene-1,3-diyl]bis(oxy)]bis[(1,1-dimethylethyl)dimethylsilane]](/img/structure/B12821988.png)

